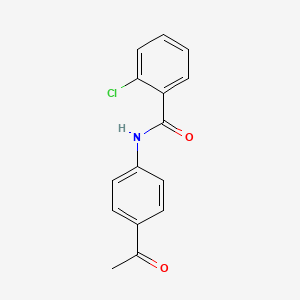

1-(1-Methyl-2-benzimidazolyl)ethanol

Descripción general

Descripción

Synthesis Analysis

Benzimidazole synthesis typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

Molecular Structure Analysis

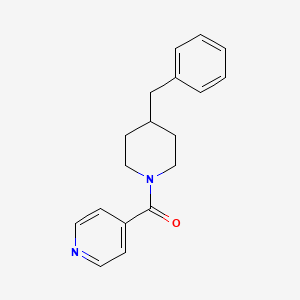

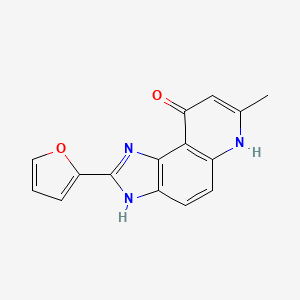

The molecular formula of “1-(1-Methyl-2-benzimidazolyl)ethanol” is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da . There are no intermolecular hydrogen-bondings and intramolecular interactions in the molecular structure, but the molecular packing is stabilized by van der Waals forces .

Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Aplicaciones Científicas De Investigación

Corrosion Inhibitors

Benzimidazole compounds, including 1-(1-Methyl-2-benzimidazolyl)ethanol, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Synthesis of Biheterocyclic Motifs

Benzimidazole compounds can undergo rearrangements to synthesize various biheterocyclic motifs . This is particularly useful in the field of organic synthesis methodology, where new schemes for tandem transformations are being developed for synthesizing diversity-oriented heterocyclic systems .

Medicinal Chemistry

Benzimidazole is an important privileged heterocyclic motif and one of the most widely investigated scaffolds by synthetic chemists because of its medicinal importance . The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .

Drug Design

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems . As to their high affinity towards a variety of enzymes and protein receptors, they could be considered as pivotal structures in drug design .

Therapeutic Agents

The optimization of benzimidazole-based structures has resulted in marketed drugs, e.g., omeprazole and pimobendan, which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

Synthesis of Complexes

Benzimidazole compounds can be used in the synthesis of complexes . For example, the 2,6-bis-(6-nitrobenzimidazol-2-yl)pyridine (BNBP) was prepared by reaction of BBP with concentrated sulfuric acid and nitric acid .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives show a broad range of biological activities . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may interact with multiple targets, depending on its specific chemical structure and the physiological environment.

Mode of Action

Benzimidazole derivatives are known to interact with various enzymes and receptors, influencing their function . The specific interactions of “1-(1-Methyl-2-benzimidazolyl)ethanol” with its targets would depend on the molecular structure of the compound and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may affect multiple biochemical pathways.

Pharmacokinetics

It is known that benzimidazole derivatives generally have good bioavailability . The specific ADME properties of “1-(1-Methyl-2-benzimidazolyl)ethanol” would depend on its specific chemical structure and the physiological environment.

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it is plausible that “1-(1-Methyl-2-benzimidazolyl)ethanol” may have multiple molecular and cellular effects.

Action Environment

It is known that the activity of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is plausible that the action of “1-(1-Methyl-2-benzimidazolyl)ethanol” may be influenced by various environmental factors.

Propiedades

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNWGBPRRHESCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3319-28-6 | |

| Record name | Ethanol, 1-(1-methyl-2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-benzimidazolyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1619580.png)

![5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1619584.png)

![2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1619585.png)